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Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue where the ribose sugar

backbone of natural nucleic acids is replaced by a four-carbon threose sugar. This structural

modification imparts unique properties to TNA oligonucleotides, making them highly promising

candidates for the development of robust and sensitive diagnostic assays.[1] Key advantages

of TNA-modified oligonucleotides include exceptional resistance to nuclease degradation, the

ability to form stable duplexes with both DNA and RNA, and high binding affinity.[1][2][3] These

characteristics address several limitations of conventional DNA and RNA probes in diagnostic

applications.

This document provides detailed application notes and experimental protocols for the use of

TNA-modified oligonucleotides in various diagnostic assays.

Key Properties of TNA-Modified Oligonucleotides
TNA oligonucleotides offer several advantages over their natural counterparts for diagnostic

purposes:

Exceptional Nuclease Resistance: The unnatural 2',3'-phosphodiester linkage in the TNA

backbone renders them completely resistant to degradation by nucleases found in biological
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samples.[1] This high biological stability allows for reliable detection of target nucleic acids in

complex matrices like serum and plasma without the risk of probe degradation.[3][4]

High Binding Affinity: TNA can form stable Watson-Crick base pairs with complementary DNA

and RNA sequences.[1] TNA/RNA duplexes are generally more thermally stable than the

corresponding DNA/RNA duplexes.[5][6] The thermal stability of TNA:DNA duplexes is highly

dependent on the purine content of the TNA strand, with higher purine content leading to

greater stability.[7][8][9]

High Specificity: TNA-based probes have demonstrated the ability to discriminate between

targets with single-base mismatches, a critical feature for specific detection of related

sequences or mutations.[2][10]

Favorable Hybridization Kinetics: TNA probes exhibit efficient hybridization to target

sequences.[2]

Quantitative Data Summary
The following tables summarize key quantitative data for TNA-modified oligonucleotides,

providing a basis for comparison with conventional DNA and RNA probes.

Table 1: Thermal Stability (Tm) of TNA Duplexes
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Duplex Type
Sequence (TNA
strand underlined)

Tm (°C) Conditions

TNA/DNA
5'-CGAATTCG-3' / 3'-

GCTTAAGC-5'

20.0 - 36.1 (purine

dependent)

1 M NaCl, 10 mM

sodium phosphate, pH

7.0

TNA/RNA
5'-GCGAUUUCUG-3'

/ 3'-CGCUAAAGAC-5'
~55

100 mM NaCl, 10 mM

sodium phosphate,

0.1 mM EDTA, pH 7.0

DNA/DNA
5'-CGAATTCG-3' / 3'-

GCTTAAGC-5'
~35

1 M NaCl, 10 mM

sodium phosphate, pH

7.0

RNA/RNA
5'-GCGAUUUCUG-3'

/ 3'-CGCUAAAGAC-5'
~65

100 mM NaCl, 10 mM

sodium phosphate,

0.1 mM EDTA, pH 7.0

Data compiled from multiple sources demonstrating the influence of purine content on

TNA:DNA stability and the generally high stability of TNA:RNA duplexes.[5][7][9]

Table 2: Nuclease Resistance of TNA Oligonucleotides

Oligonucleotide Type Incubation Conditions Degradation

TNA
50% Fetal Bovine Serum

(FBS), 37°C, 24h
No significant degradation

DNA
50% Fetal Bovine Serum

(FBS), 37°C, 8h
Complete degradation

TNA
Snake Venom

Phosphodiesterase, 37°C, 24h
No significant degradation

DNA
Snake Venom

Phosphodiesterase, 37°C, <1h
Complete degradation
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This data highlights the remarkable stability of TNA in the presence of nucleases compared to

unmodified DNA.[3][4]

Table 3: Performance of TNA-based Probes in miRNA Detection

Target miRNA Assay Type
Limit of Detection
(LOD)

Specificity

miR-21
TNA Molecular

Beacon
~1 nM

Able to distinguish

single-base

mismatches

let-7a TNA-based probe
3.54 x 10-17 M (with

signal amplification)
High

TNA probes offer high sensitivity and specificity for the detection of short nucleic acid targets

like miRNAs.[10][11]

Experimental Protocols
Protocol 1: Synthesis of TNA-Modified Oligonucleotides
TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite

chemistry, similar to standard DNA synthesis.

Workflow for TNA Oligonucleotide Synthesis

Automated Solid-Phase Synthesis

Start with CPG Solid Support Detritylation (TCA) Coupling (TNA Phosphoramidite + Activator) Capping (Acetic Anhydride) Oxidation (Iodine Solution) Repeat for each monomer
n cycles

Cleavage & Deprotection (Ammonia) Purification (HPLC) Quality Control (Mass Spec)

Click to download full resolution via product page

Caption: Automated solid-phase synthesis workflow for TNA oligonucleotides.
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Materials:

TNA phosphoramidites (A, G, C, T)

Controlled Pore Glass (CPG) solid support

Standard DNA synthesis reagents (e.g., detritylation solution, activator, capping solution,

oxidizing solution, cleavage/deprotection solution)

Automated DNA synthesizer

HPLC system for purification

Mass spectrometer for quality control

Procedure:

Synthesizer Setup: Program the automated DNA synthesizer with the desired TNA

sequence. Ensure that the TNA phosphoramidites and all necessary reagents are correctly

installed.

Synthesis Cycle: The synthesis proceeds in a stepwise manner for each monomer addition:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing

oligonucleotide chain.

Coupling: Addition of the next TNA phosphoramidite to the deprotected 5'-hydroxyl group.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutants.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved

from the CPG support and all protecting groups are removed by incubation in an appropriate

cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
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Purification: The crude TNA oligonucleotide is purified by reverse-phase or ion-exchange

HPLC to remove truncated sequences and other impurities.

Quality Control: The purity and identity of the final TNA oligonucleotide are confirmed by

mass spectrometry.

Protocol 2: TNA-Based Molecular Beacons for miRNA
Detection
TNA-based molecular beacons can be designed for the specific and sensitive detection of

miRNAs in solution.

Signaling Pathway of a TNA Molecular Beacon

Closed Conformation (No Target) Open Conformation (Target Hybridization)

Fluorophore Quencher Fluorophore

miRNA Target

Hybridization

Quencher cluster_closed

cluster_open

Target Binding

Click to download full resolution via product page

Caption: Mechanism of a TNA molecular beacon for miRNA detection.

Materials:

TNA molecular beacon probe (labeled with a fluorophore and a quencher)

Target miRNA
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Hybridization buffer (e.g., 1x PBS with 5 mM MgCl₂)

Fluorometer or real-time PCR instrument

Procedure:

Probe Design: Design a TNA molecular beacon with a loop sequence complementary to the

target miRNA and a stem sequence that brings the fluorophore and quencher in close

proximity in the absence of the target. The stem melting temperature should be 7-10°C

higher than the assay temperature.

Reaction Setup: In a microplate or PCR tube, combine the TNA molecular beacon (final

concentration 100-500 nM) and the RNA sample in hybridization buffer.

Hybridization: Incubate the reaction at the optimal hybridization temperature (typically

determined empirically, but a starting point is the annealing temperature of the probe-target

duplex) for 30-60 minutes.

Detection: Measure the fluorescence intensity. An increase in fluorescence compared to a

no-target control indicates the presence of the target miRNA.

Quantification (Optional): A standard curve can be generated using known concentrations of

the target miRNA to quantify its amount in the sample.

Protocol 3: TNA-Aptamer Selection using SELEX
TNA aptamers with high affinity and specificity for various targets can be selected from a

random TNA library using the Systematic Evolution of Ligands by Exponential Enrichment

(SELEX) process.

SELEX Workflow for TNA Aptamer Selection
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TNA Aptamer SELEX Cycle

Random TNA Library Incubation with Target
Partitioning (Bound vs. Unbound) Elution of Bound TNA Reverse Transcription (TNA to DNA) PCR Amplification ssDNA Generation Forward Transcription (DNA to TNA)

Enriched TNA Pool

Next Round
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for TNA-Modified
Oligonucleotides in Diagnostic Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386572#tna-modified-oligonucleotides-for-
diagnostic-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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